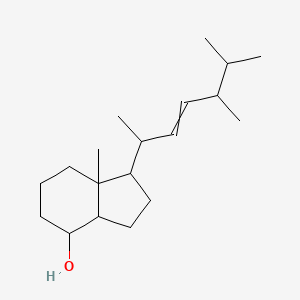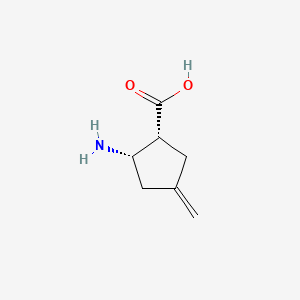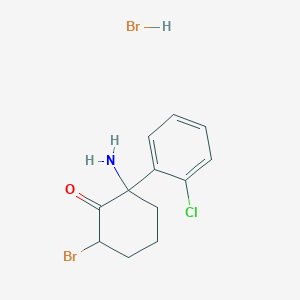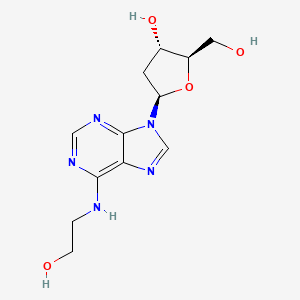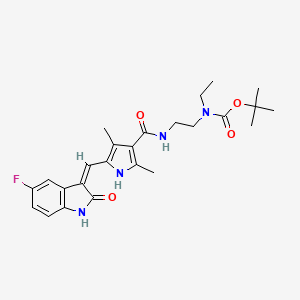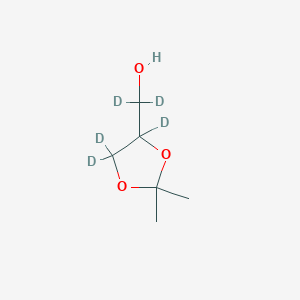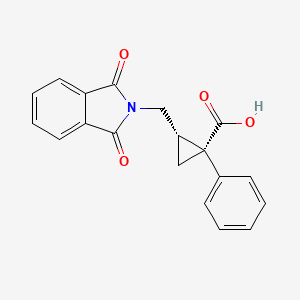
顺式-2-((1,3-二氧代异吲哚-2-基)甲基)-1-苯基环丙烷甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of cyclopropane-based compounds, including ones similar to our compound of interest, often involves methods that ensure the formation of the cyclopropane ring with desired substituents. For example, the total synthesis of cis-cyclopropane fatty acids demonstrates a systematic approach, starting from cyclopropenation of alkynes and leading to the desired cis configuration through several reaction steps, including chromatographic resolution and olefination reactions (Shah, White, & Williams, 2014).
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxylic acid derivatives is characterized by X-ray diffraction methods, revealing details about conformation and crystal structure. For instance, studies on related compounds show that the carboxyl group approaches a bisecting conformation, indicating interactions between the carbonyl group and the cyclopropane ring, which can be crucial for understanding the behavior of "cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid" (Korp, Bernal, & Fuchs, 1983).
Chemical Reactions and Properties
Cyclopropane compounds undergo a variety of chemical reactions, reflecting their rich chemical properties. The stereochemistry and chiral aspects significantly influence their reactions and potential for synthesis of complex molecules. For example, the stereospecific synthesis of cis-2-alkenylcyclopropane carboxylic acids illustrates the importance of stereochemistry in accessing different molecular frameworks (Cameron & Knight, 1985).
Physical Properties Analysis
The physical properties of cyclopropanecarboxylic acid derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies on related compounds, like the inclusion compounds of cyclopropane-1,2-dicarboxylic acid hosts, shed light on how molecular arrangements affect physical properties (Csöregh, Gallardo, Weber, Hecker, & Wierig, 1992).
Chemical Properties Analysis
The chemical properties of "cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid" can be inferred from related studies on cyclopropanecarboxylic acids. These studies reveal how substituents affect acidity, electron density, and reactivity. For example, the analysis of substituent effects in ionization shows how different groups impact the pKa values, indicating the influence of molecular structure on chemical behavior (Kusuyama, 1979).
科学研究应用
Biological Activity and Health Implications
Research on related isomers and compounds has shown significant biological activities, including effects on lipid metabolism, cancer, obesity, and inflammation. For example, conjugated linoleic acid (CLA), with its various isomers, has been studied for its anticancer, anti-obesity, and anti-inflammatory properties. CLA's isomers, such as cis-9,trans-11 and trans-10,cis-12, have been found to modulate body composition, reduce adiposity, and impact insulin sensitivity, with potential implications for managing conditions like obesity and diabetes (Jun Ho Kim et al., 2016).
Anti-cancer Mechanisms
The anti-cancer effects of CLA isomers, specifically targeting mechanisms such as apoptosis and lipid metabolism regulation, highlight the potential of cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid and its related compounds in cancer therapy. Studies have shown that certain isomers can decrease the incidence of cancer in animal models, suggesting a promising area for further research in human cancer treatment and prevention (Nirvair S. Kelley et al., 2007).
Modulation of Body Composition and Lipid Profile
The impact of related compounds on body composition and lipid profiles has been a subject of significant interest. Research has indicated that CLA can lead to a reduction in body fat mass and alterations in lipid metabolism, though results vary among studies and the mechanisms remain to be fully elucidated. This suggests potential applications in dietary supplements and functional foods aimed at improving body composition and metabolic health (A. Baddini Feitoza et al., 2009).
Inflammatory and Immune Responses
The role of cis-2-((1,3-Dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid related compounds in modulating inflammatory and immune responses has also been explored. For instance, CLA has been identified to exhibit anti-inflammatory effects, particularly in the context of colonic inflammation, by modulating eicosanoid synthesis and activating peroxisome proliferator-activated receptors (PPARs). This indicates potential for dietary strategies targeting inflammation-related conditions such as inflammatory bowel disease (J. Bassaganya-Riera et al., 2002).
安全和危害
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes studying the precautions that need to be taken while handling the compound.
未来方向
This involves studying the potential future applications of the compound. It could include potential uses in medicine, industry, etc.
I hope this helps! If you have any other questions, feel free to ask.
属性
IUPAC Name |
(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-16-14-8-4-5-9-15(14)17(22)20(16)11-13-10-19(13,18(23)24)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,23,24)/t13-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJCCJTWOLBUSW-YJYMSZOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12456579 | |
CAS RN |
69160-56-1 |
Source


|
| Record name | 2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)
